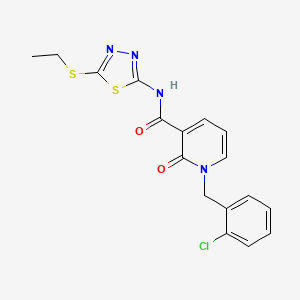

![molecular formula C9H21NO B2705560 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol CAS No. 1250739-79-7](/img/structure/B2705560.png)

2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol” is an organic compound. It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is a colorless liquid .

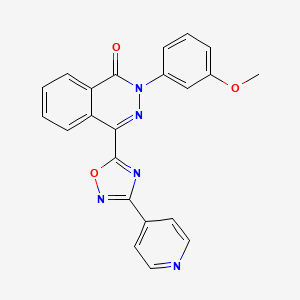

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol” is represented by the InChI code:1S/C9H21NO/c1-5-6-10(4)7-9(2,3)8-11/h11H,5-8H2,1-4H3 . This indicates that the molecule consists of 9 carbon atoms, 21 hydrogen atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol” is a colorless liquid . It has a molecular weight of 159.27 . The compound is stored at room temperature .Scientific Research Applications

- ATRP Ligand : 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol serves as a ligand in atom transfer radical polymerization (ATRP). ATRP is a versatile method for controlled polymer synthesis, and this compound plays a crucial role in stabilizing transition metal catalysts during the process .

- Surfactant for rGO Dispersion : Researchers use this compound to synthesize surfactants that stabilize reduced graphene oxide (rGO) dispersions. The amphiphilic nature of TRIS (2-DIMETHYLAMINOETHYL)AMINE aids in achieving stable colloidal suspensions of rGO, which is essential for applications in nanocomposites and sensors .

- Cationic Lipid Synthesis : 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol contributes to the preparation of cationic lipids used in DNA transfection protocols. Specifically, it is involved in the synthesis of N-[1-(2,3-dioleyloxy)propyl-N,N,N-trimethylammonium chloride (DOTMA), a widely used cationic lipid for gene delivery .

Catalysis and Ligand Design

Graphene Oxide Stabilization

Gene Delivery and Transfection

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-3-[methyl(propyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-5-6-10(4)7-9(2,3)8-11/h11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUJQYAHBNFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250739-79-7 |

Source

|

| Record name | 2,2-dimethyl-3-[methyl(propyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)

![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2705487.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)

![2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B2705499.png)